molecular formula C28H50O2 B1256893 6-Deoxocathasterone CAS No. 198416-73-8

6-Deoxocathasterone

Cat. No.: B1256893
CAS No.: 198416-73-8
M. Wt: 418.7 g/mol
InChI Key: ZHZKWZJLUNXOSN-YUZBOUAZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxocathasterone involves multiple steps, starting from sterol precursors. One common synthetic route is the conversion of (22S,24R)-22-hydroxy-5α-ergostan-3-one to this compound through a series of hydroxylation and reduction reactions . The reaction conditions typically involve the use of specific enzymes or chemical reagents that facilitate these transformations.

Industrial Production Methods: Industrial production of this compound is not widely reported, as it is primarily studied in academic and research settings. the production methods would likely involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that can produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: 6-Deoxocathasterone undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate the hydroxylation and reduction processes .

Major Products: The major products formed from these reactions include other brassinosteroids such as castasterone and brassinolide, which are further involved in plant growth and development .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h17-26,29-30H,7-16H2,1-6H3/t18-,19+,20+,21+,22+,23-,24+,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZKWZJLUNXOSN-YUZBOUAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040952
Record name 6-Deoxocathasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198416-73-8
Record name 6-Deoxocathasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 6-Deoxocathasterone in plants?

A1: this compound is a key intermediate in the biosynthesis of brassinosteroids (BRs), a class of plant hormones that regulate growth and development. [, , , ] BRs exert their effects by binding to the BRI1 receptor, which triggers a signaling cascade ultimately leading to changes in gene expression. [, ]

Q2: How does the level of this compound fluctuate during a plant's life cycle?

A2: Studies in pea (Pisum sativum) have shown that this compound levels are particularly high in mature seeds. [] During germination, these levels decrease as the molecule is converted into downstream intermediates, suggesting it acts as a storage form of BRs. [] In contrast, during rapid seed growth, the levels of the biologically active BRs, brassinolide and castasterone, increase alongside the expression of BR C-6 oxidase genes (CYP85A1 and CYP85A6). [] This suggests a crucial role for these specific BRs in seed development.

Q3: Which enzymes are involved in the biosynthesis of this compound?

A3: Several cytochrome P450 enzymes (P450s) play crucial roles in this compound biosynthesis. CYP90B1/DWF4 catalyzes the C-22 hydroxylation of campesterol, a precursor molecule, to form 22-hydroxycampesterol. [, ] This is then further converted to this compound through a series of reactions. [, , ]

Q4: Are there different pathways for this compound biosynthesis?

A4: Yes, research suggests the existence of both campestanol-dependent and campestanol-independent pathways for this compound biosynthesis. [] The campestanol-independent pathway, where campesterol is converted directly to 22-hydroxycampesterol, appears to be the primary route. []

Q5: What is the significance of the cpd mutant in understanding this compound's role?

A5: The Arabidopsis cpd mutant, deficient in CYP90A1/CPD, has been instrumental in understanding this compound biosynthesis. [] This mutation disrupts BR synthesis upstream of the DET2-mediated 5α reduction step. [] Notably, overexpressing CYP90C1, a C-23 hydroxylase, does not rescue the BR deficiency in the cpd mutant, highlighting the essential role of CYP90A1/CPD in the process. []

Q6: What are the preferred substrates for CYP90A1/CPD in the context of this compound synthesis?

A6: Research indicates that CYP90A1/CPD preferentially catalyzes the C-3 oxidation of early BR intermediates like (22S)-22-hydroxycampesterol and (22R,23R)-22,23-dihydroxycampesterol. [] It can also catalyze the C-3 oxidation of this compound and 6-deoxoteasterone, though its role in the campestanol-independent pathway with the former substrates appears more significant. []

Q7: Does the accumulation of this compound have implications for BR biosynthesis?

A7: Yes, the accumulation of this compound, along with 6-deoxocastasterone, in plants like Arabidopsis, pea, and tomato suggests potential rate-limiting steps in BR biosynthesis. [] This highlights the importance of understanding the regulation of enzymes involved in these steps to manipulate BR levels and influence plant growth.

Q8: Are there genetic manipulations that can influence this compound levels and plant development?

A8: Overexpressing the peach transcription factor gene, Early bud-break 1 (EBB1), in poplar trees leads to increased branching. [] This is linked to significant changes in the levels of several BRs, including this compound. [] This suggests that EBB1 might indirectly influence BR biosynthesis, potentially by regulating the expression of genes encoding BR biosynthetic enzymes.

Q9: What analytical techniques are used to study this compound?

A9: Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify and quantify this compound and other BRs in plant tissues. [, , ] This method allows researchers to track the flow of labeled precursors through the biosynthetic pathway and identify specific intermediates. [, ]

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